5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound belonging to the class of 1,2,4-triazolidine-3-thiones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolidine-3-thione derivatives typically involves the reaction between aldehydes or ketones and thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water, offering advantages such as shorter reaction times, mild reaction conditions, and easy workup . Another method involves the use of an acidic ionic liquid as a catalyst, which provides a simple reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolidine-3-thione derivatives often focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as employing biodegradable catalysts and aqueous solvents, is increasingly common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiol derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as antiviral, anticancer, and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-3-thione: Another member of the triazole family, known for its antiviral and anticancer properties.
1,2,4-Triazolidine-3-thione: A closely related compound with similar biological activities but different substituents.
Uniqueness
5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its ability to act as a potent acetylcholinesterase inhibitor with low IC50 values highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C16H17N3S |
---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
5-ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H17N3S/c1-2-16(13-9-5-3-6-10-13)17-15(20)19(18-16)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3,(H,17,20) |
InChI-Schlüssel |
ILGUVYNOKGLBHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NC(=S)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.